2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid
Description
Chemical Identity and Structure The compound 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid (CAS: Not explicitly listed in evidence; synonyms include Fmoc-L-Phe(4-Me)-OH ) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid, with a molecular formula of C₂₅H₂₃NO₄ and a molecular weight of 401.45 g/mol .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(25(28)29)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAJTZAECZEGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to function as a building block in peptide synthesis, and it exhibits various biological activities that are essential for therapeutic applications.
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is vital in peptide chemistry for protecting amino groups during synthesis. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Binding to Enzymes/Receptors : The Fmoc group allows the compound to modulate the activity of various biological targets through competitive inhibition or allosteric modulation.
- Signal Transduction Pathways : It may influence signaling pathways that regulate cellular functions, including proliferation and apoptosis.
Biological Activity
The compound's biological activities can be summarized as follows:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential antimicrobial applications.
- Anticancer Activity : Some studies indicate that derivatives of Fmoc-amino acids can inhibit cancer cell growth by inducing apoptosis.
- Neuroprotective Effects : There is emerging evidence that certain amino acid derivatives can protect neuronal cells from oxidative stress.
Case Studies
- Peptide Synthesis : A study demonstrated the use of Fmoc-protected amino acids in synthesizing peptides that exhibit enhanced stability and bioactivity compared to unprotected counterparts.
- In Vitro Efficacy : In vitro assays indicated that peptides synthesized using this compound showed significant activity against specific cancer cell lines, with IC50 values in the low micromolar range.
Data Tables
Comparison with Similar Compounds
Key Features
- Functional Groups : The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective moiety for the amine group, enabling its use in solid-phase peptide synthesis (SPPS). The 4-methylphenyl substituent introduces hydrophobicity, influencing solubility and intermolecular interactions .
- Applications : Primarily utilized in peptide synthesis for research purposes, particularly in constructing peptide chains with modified aromatic side chains.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes structural variations, physicochemical properties, and applications of analogous Fmoc-protected amino acids:
Physicochemical and Stability Comparisons
- Hydrophobicity: The 4-methylphenyl (main compound) and 4-chlorophenyl derivatives exhibit higher hydrophobicity compared to polar variants like the 4-aminophenyl or phosphonomethylphenyl analogs. This affects their solubility in organic solvents (e.g., DMF or acetonitrile) versus aqueous systems .
- Stability: Thiol-containing derivatives (e.g., mercaptopropanoic acid) require protective groups (Acm/Mtt) to prevent disulfide formation, whereas fluorinated or chlorinated analogs are more chemically inert .
- Purity: HPLC purity for many compounds exceeds 95%, as seen in (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (99.76% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
